3-Amino-6-bromobiphenyl
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Overview
Description
3-Amino-6-bromobiphenyl, also known as 6-Bromo-[1,1’-biphenyl]-3-amine, is an organic compound with the chemical formula C₁₂H₁₀BrN and a molar mass of 248.12 g/mol . This compound is a white solid, soluble in organic solvents such as dimethyl sulfoxide and dichloromethane, but insoluble in water . It is known for its high thermal and chemical stability, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 3-Amino-6-bromobiphenyl can be achieved through various methods. One common synthetic route involves the reaction of iodinated biphenyl with aminobromide . This process requires an appropriate reaction temperature, reaction time, and the presence of a suitable catalyst . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-6-bromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-6-bromobiphenyl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-6-bromobiphenyl involves its interaction with specific molecular targets and pathways. For example, in the preparation of chloro aryl indolecarboxamide derivatives, the compound acts as an inhibitor of human liver glycogen phosphorylase a, which plays a crucial role in glycogen metabolism . The exact molecular pathways and targets can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
3-Amino-6-bromobiphenyl can be compared with other similar compounds, such as:
3-Amino-4-bromobiphenyl: Similar in structure but with the bromine atom in a different position, leading to different reactivity and applications.
3-Amino-6-chlorobiphenyl: Contains a chlorine atom instead of bromine, which affects its chemical properties and reactivity.
3-Amino-6-iodobiphenyl: Contains an iodine atom, which can lead to different substitution reactions and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
4-bromo-3-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTUHSJLGKCOSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657666 |
Source
|
Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036750-83-0 |
Source
|
Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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